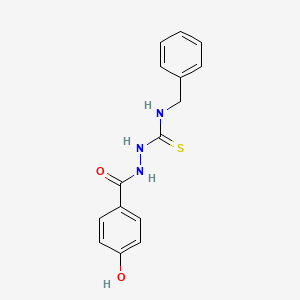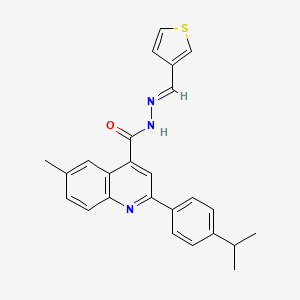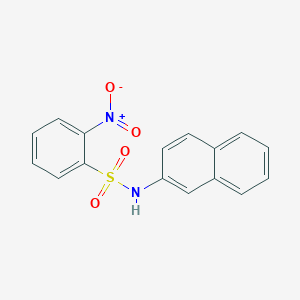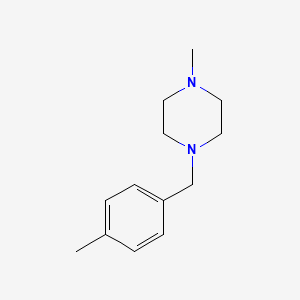![molecular formula C16H16N2O4 B5779536 N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)
N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide, commonly known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various neurological disorders. This compound has been shown to have neuroprotective effects by inhibiting the activity of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell death and inflammation. In
作用机制
CEP-1347 is a selective inhibitor of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway, which is involved in cell death and inflammation. This pathway is activated in response to various stressors, including oxidative stress, inflammation, and protein misfolding. The activation of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway leads to the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in apoptosis and inflammation. By inhibiting the activity of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway, CEP-1347 can prevent the phosphorylation of c-Jun and the subsequent activation of apoptotic and inflammatory pathways.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have neuroprotective effects in various animal models of neurological disorders. In a mouse model of Parkinson's disease, CEP-1347 was found to improve motor function and reduce neuroinflammation. In a rat model of Huntington's disease, CEP-1347 was found to reduce the loss of striatal neurons and improve motor function. These effects are thought to be due to the inhibition of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway, which prevents the activation of apoptotic and inflammatory pathways.
实验室实验的优点和局限性
CEP-1347 is a small molecule inhibitor that can be easily synthesized and used in in vitro and in vivo experiments. This compound has been extensively studied and has been shown to have neuroprotective effects in various animal models of neurological disorders. However, there are some limitations to the use of CEP-1347 in lab experiments. This compound has been shown to have off-target effects on other kinases, which may limit its specificity. Additionally, the use of CEP-1347 in clinical trials has been limited by its poor pharmacokinetic properties, including poor solubility and low bioavailability.
未来方向
There are several future directions for the study of CEP-1347. One potential direction is the development of more specific inhibitors of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway that do not have off-target effects on other kinases. Another direction is the development of prodrugs or other formulations that improve the pharmacokinetic properties of CEP-1347. Additionally, further studies are needed to determine the efficacy of CEP-1347 in clinical trials and to identify potential biomarkers for patient selection. Finally, the potential use of CEP-1347 in combination with other neuroprotective agents should be explored.
合成方法
CEP-1347 can be synthesized using a multistep process that involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzoic acid to produce the amide. The final step involves the reaction of the amide with methyl carbazate to form the desired compound.
科学研究应用
CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, CEP-1347 has been shown to have neuroprotective effects by inhibiting the activity of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway, which is involved in cell death and inflammation. This compound has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
属性
IUPAC Name |
N-(4-carbamoylphenyl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-5-3-4-12(14(13)22-2)16(20)18-11-8-6-10(7-9-11)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJAKVUICPQULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)

![N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide](/img/structure/B5779471.png)



![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)


![1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5779528.png)
![2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B5779545.png)

